molecular formula C14H14ClN3O B4734343 N-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea

N-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea

Cat. No. B4734343
M. Wt: 275.73 g/mol
InChI Key: XUNWDFZBGJEOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea, commonly known as CPEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPEU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 268.75 g/mol.

Mechanism of Action

The mechanism of action of CPEU is not fully understood. However, it is believed that CPEU exerts its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. CPEU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CPEU has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that CPEU can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of fungi. In addition, CPEU has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPEU is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. In addition, CPEU has been extensively studied, and its potential applications in various fields have been well documented. However, one of the limitations of CPEU is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on CPEU. One area of interest is the development of new synthetic methods for CPEU that are more efficient and environmentally friendly. In addition, further studies are needed to fully understand the mechanism of action of CPEU and its potential therapeutic applications. Finally, more research is needed to determine the safety and toxicity of CPEU, particularly in the context of its potential use as a herbicide or pesticide.
In conclusion, CPEU is a chemical compound that has potential applications in various fields, including pharmaceuticals and agriculture. Its relatively simple synthesis method and well-documented potential applications make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action, potential therapeutic applications, and safety profile.

Scientific Research Applications

CPEU has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, CPEU has been shown to exhibit antitumor, anti-inflammatory, and antifungal properties. In addition, CPEU has also been shown to have potential applications in the field of agriculture as a herbicide and pesticide.

properties

IUPAC Name

1-(2-chlorophenyl)-3-(1-pyridin-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-10(11-5-4-8-16-9-11)17-14(19)18-13-7-3-2-6-12(13)15/h2-10H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNWDFZBGJEOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.